molecular formula C11H12N2O4 B103401 6,7,8-trimethoxyquinazolin-4(3H)-one CAS No. 16064-19-0

6,7,8-trimethoxyquinazolin-4(3H)-one

Cat. No.: B103401
CAS No.: 16064-19-0
M. Wt: 236.22 g/mol
InChI Key: ORRMRZIJVLFOOZ-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of three methoxy groups attached to the quinazoline ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

6,7,8-Trimethoxyquinazolin-4(3H)-one has been found to interact with certain enzymes and proteins. For instance, it has been shown to bind to the human PDE1B enzyme . The nature of these interactions is likely to be complex and may involve multiple binding sites and conformational changes.

Cellular Effects

The compound has been evaluated for its ability to inhibit tumor cells such as PC3, A431, Bcap-37, and BGC823 . It has been found to be a potent inhibitor, with IC50 values ranging from 5.8 to 9.8 microM in in vitro assays .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it has been shown to bind to the human PDE1B enzyme , which could potentially lead to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3,4-trimethoxybenzaldehyde.

    Cyclization: The aldehyde undergoes cyclization with anthranilic acid in the presence of a suitable catalyst to form the quinazoline ring.

    Oxidation: The intermediate product is then oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

6,7,8-Trimethoxyquinazolin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6,7,8-Trimethoxyquinazoline: Lacks the 4(3H)-one group but shares similar methoxy substitutions.

    4-Aminoquinazoline: Contains an amino group at the 4-position instead of the 4(3H)-one group.

    6,7,8-Trimethoxy-4-chloroquinazoline: Has a chloro group at the 4-position.

Uniqueness

6,7,8-Trimethoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the 4(3H)-one group, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

6,7,8-trimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRMRZIJVLFOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456970
Record name 6,7,8-trimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-19-0
Record name 6,7,8-trimethoxyquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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